molecular formula C26H26N2O2S B242407 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione

Número de catálogo: B242407
Peso molecular: 430.6 g/mol
Clave InChI: VECNRJQZDUNDER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has shown promising results in the treatment of various cancers and autoimmune diseases.

Mecanismo De Acción

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione works by inhibiting the activity of BTK, which is a key signaling molecule in the B-cell receptor (BCR) pathway. The BCR pathway is critical for the survival and proliferation of B-cells, which are involved in the pathogenesis of various cancers and autoimmune diseases. By inhibiting BTK, this compound disrupts the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. This compound has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which play a critical role in the immune response against cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the BCR pathway and its role in cancer and autoimmune diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy are not yet fully understood. Additionally, this compound may have off-target effects on other kinases, which could complicate its use in lab experiments.

Direcciones Futuras

There are several future directions for 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to have synergistic effects with other inhibitors such as venetoclax, which targets the anti-apoptotic protein BCL-2. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity. Finally, this compound may have potential applications in other autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which warrant further investigation.

Métodos De Síntesis

The synthesis of 4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(methylsulfanyl)benzaldehyde, which is then reacted with 3,5-dimethylaniline to obtain 4-(3,5-dimethylphenyl)-3-(methylsulfanyl)phenylmethanol. This intermediate is then reacted with 4-methylbenzaldehyde to obtain the final product, this compound.

Aplicaciones Científicas De Investigación

4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells, particularly in lymphoma and leukemia. In clinical trials, this compound has shown efficacy in the treatment of B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma.

Propiedades

Fórmula molecular

C26H26N2O2S

Peso molecular

430.6 g/mol

Nombre IUPAC

4-(3,5-dimethylphenyl)-1-(4-methylphenyl)-3-(4-methylsulfanylphenyl)piperazine-2,5-dione

InChI

InChI=1S/C26H26N2O2S/c1-17-5-9-21(10-6-17)27-16-24(29)28(22-14-18(2)13-19(3)15-22)25(26(27)30)20-7-11-23(31-4)12-8-20/h5-15,25H,16H2,1-4H3

Clave InChI

VECNRJQZDUNDER-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

SMILES canónico

CC1=CC=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=C(C=C3)SC)C4=CC(=CC(=C4)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.